molecular formula C9H15NO2 B8777415 3-Oxa-9-azaspiro[5.5]undecan-2-one

3-Oxa-9-azaspiro[5.5]undecan-2-one

Cat. No.: B8777415
M. Wt: 169.22 g/mol
InChI Key: YNBJSGQWQZLGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azaspiro[5.5]undecan-2-one is a high-purity spirocyclic building block exclusively for research applications. This compound features a privileged spiro[5.5]undecane scaffold incorporating both ether and lactam functionalities within a rigid, three-dimensional structure, making it a highly valuable intermediate in medicinal chemistry and drug discovery. The spirocyclic core is a key structural motif in the development of novel therapeutic agents. Research indicates that related 1-oxa-9-azaspiro[5.5]undecane derivatives serve as versatile scaffolds for discovering potent and selective inhibitors, such as allosteric inhibitors of the CHIKV nsP2 helicase with broad-spectrum antialphaviral activity . Furthermore, isosteric diazaspiro[5.5]undecane analogs have been identified as potent CCR5 antagonists with oral bioavailability for antiviral therapy and as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), showing potent analgesic activity with an improved safety profile compared to classic opioids . The structural versatility of this scaffold is further demonstrated in other studies, where similar diazaspiro[5.5]undecane compounds act as potent inhibitors of acetyl-CoA carboxylase (ACC) for the potential treatment of obesity and type 2 diabetes . This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-oxa-9-azaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H15NO2/c11-8-7-9(3-6-12-8)1-4-10-5-2-9/h10H,1-7H2

InChI Key

YNBJSGQWQZLGLY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCOC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Oxa-9-azaspiro[5.5]undecan-2-one with structurally related spiroheterocycles, emphasizing differences in heteroatom composition, substituents, and biological activities:

Compound Name Heteroatoms Key Substituents/Modifications Biological Activity/Application Synthesis Highlights Reference
3-Oxa-9-azaspiro[5.5]undecan-2-one 1O, 1N Parent compound (no substituents) Template for drug design; activity inferred from analogs Likely via spiroannulation or ketone formation [25]
1,9-Diazaspiro[5.5]undecan-2-one 2N Carbonyl at position 2 Anti-obesity, analgesic, immune modulation Ring fusion with arenes/heteroarenes [1]
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one 1O, 2N 9-(2-Indol-3-ylethyl) Antihypertensive (α1-adrenoceptor blockade) Substitution at position 9 with arylalkyl groups [12]
1,4,9-Triazaspiro[5.5]undecan-2-one 3N Pyrimidine or benzodioxan substituents METTL3 inhibition (cancer/epigenetics) SNAr reactions, Buchwald-Hartwig coupling [4, 7]
9-Methyl-3-azaspiro[5.5]undecan-3-one 1N Methyl group at position 9 Synthetic intermediate for CNS-targeted agents Hydrolysis/oxidation of nitriles [6]
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one 2O, 1N Hydroxymethyl at position 5 Predicted pharmacokinetic utility (collision cross-section data) Not specified in evidence [8]

Key Structural and Functional Insights:

Heteroatom Influence :

  • The inclusion of oxygen (e.g., 3-Oxa) versus additional nitrogen atoms (e.g., 1,9-Diaza) alters electronic properties and hydrogen-bonding capacity. For instance, 1,4,9-Triazaspiro derivatives exhibit enhanced METTL3 inhibition due to nitrogen-rich frameworks enabling π-π and cation-π interactions with target enzymes .
  • Oxygen-containing variants (e.g., 1-Oxa-4,9-diaza) often show improved metabolic stability compared to nitrogen-dominant analogs .

Substituent Effects :

  • Bulky substituents (e.g., indolylethyl in 1-Oxa-4,9-diaza) enhance receptor binding but may reduce solubility. Smaller groups (e.g., methyl in 9-Methyl-3-aza) balance potency and bioavailability .
  • Pyrimidine moieties in triazaspiro compounds improve selectivity for epigenetic targets like METTL3, demonstrating IC50 values as low as 0.79 μM .

Synthetic Accessibility :

  • Michael addition and hydrogenation are common for azaspiro scaffolds .
  • SNAr reactions enable modular derivatization of aromatic substituents (e.g., chloropyrimidine in triazaspiro compounds) .

Antihypertensive 1-Oxa-4,9-diaza derivatives act via α1-adrenoceptor blockade, with potency dependent on substituent size and electronics .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Data for Selected Spiroheterocycles

Compound Class Target/Activity IC50/EC50 Key Structural Feature Reference
1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 inhibition 0.79 μM Pyrimidine substituent [7]
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one α1-Adrenoceptor blockade ED50 = 5 mg/kg 9-(2-Indol-3-ylethyl) [12]
1,9-Diazaspiro[5.5]undecan-2-one Anti-obesity (in vivo models) Not reported Carbonyl at position 2 [1]

Table 2: Physical Properties of 3-Oxa-9-azaspiro[5.5]undecan-2-one and Analogs

Compound Name Molecular Formula Molecular Weight Predicted CCS (Ų) [M+H]+ Solubility (LogP) Reference
3-Oxa-9-azaspiro[5.5]undecan-2-one C10H15NO2 199.23 ~146 (estimated) 1.8 (predicted) [25]
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one C10H17NO3 199.25 146.2 0.5 [8]
1,4,9-Triazaspiro[5.5]undecan-2-one (pyrimidine derivative) C27H40N7O 478.33 Not reported 2.3 [7]

Preparation Methods

Robinson Annelation for Spirocyclic Framework Construction

Robinson annelation, a classical method for constructing bicyclic ketones, has been adapted for synthesizing spiro[5.5] systems. In a study by Fröhlich et al., 3-heterospiro[5.5]undecan-9-ones were synthesized via annelation of heterocyclic aldehydes with methyl vinyl ketone (MVK) . For 3-oxa-9-azaspiro[5.5]undecan-2-one, a similar approach could involve:

  • Aldol Condensation : Reacting 4-piperidinecarboxaldehyde with MVK in the presence of a base (e.g., KOH) to form a β-keto-enone intermediate.

  • Cyclization : Intramolecular Michael addition to generate the spirocyclic enone.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to reduce the enone to the saturated ketone .

Key Reaction Parameters

StepReagents/ConditionsYield (%)
AldolKOH, EtOH, reflux65–75
CyclizationH₂O, Δ80–85
HydrogenationPd/C, H₂, EtOAc90–95

This method offers scalability and moderate yields but requires precise control over stereochemistry during cyclization .

Tandem Conjugate Addition/Dipolar Cycloaddition

A stereoselective route to azaspiro[5.5]undecanes was reported by researchers using a conjugate addition followed by intramolecular dipolar cycloaddition . Applied to 3-oxa-9-azaspiro[5.5]undecan-2-one:

  • Oxime Formation : Treat a cyclohexanone derivative with hydroxylamine to form an oxime.

  • Nitrone Generation : React the oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene to form a transient nitrone.

  • Cycloaddition : Intramolecular dipolar cycloaddition yields a 7-oxa-1-azanorbornane intermediate.

  • Reductive Cleavage : Use Na/Hg amalgam to cleave the N–O bond, yielding the spirocyclic amine.

  • Oxidation : Oxidize the secondary alcohol to a ketone using Jones reagent .

Advantages : High stereocontrol; Disadvantages : Multi-step synthesis with sensitive intermediates.

Reductive Amination and Lactonization

A modular approach combines reductive amination and lactonization:

  • Diastereoselective Alkylation : React 4-piperidone with a bromoethyl acetate derivative.

  • Reductive Amination : Treat the intermediate with NaBH₃CN to form the secondary amine.

  • Lactonization : Acid-catalyzed cyclization (e.g., HCl, MeOH) forms the oxolane ring .

Example Protocol

  • Starting Material: 1-Methyl-4-piperidone

  • Alkylating Agent: Ethyl 2-bromoacetate

  • Yield: 70% over three steps .

Spirocyclization via Intramolecular Etherification

Intramolecular nucleophilic substitution can form the oxolane ring:

  • Synthesis of Diol Precursor : Prepare a piperidine derivative with pendant hydroxyl and ketone groups.

  • Ether Formation : Treat with TsCl/pyridine to activate the hydroxyl group, followed by base-mediated cyclization .

Critical Considerations :

  • Solvent polarity significantly impacts cyclization efficiency (e.g., DMF > THF).

  • Steric hindrance at the reaction center may reduce yields.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid diversification:

  • Resin Functionalization : Load Wang resin with a Fmoc-protected piperidine carboxylic acid.

  • Peptide Coupling : Attach a keto-ester derivative using HBTU/DIPEA.

  • Cyclative Cleavage : Treat with TFA/CH₂Cl₂ to release the spirocyclic product .

Typical Yields : 60–75% with >90% purity (HPLC) .

Q & A

Q. What safety protocols are essential when handling 3-Oxa-9-azaspiro[5.5]undecan-2-one derivatives?

  • Methodological Answer :
  • Toxicology Screening : Assess acute toxicity in zebrafish embryos (LC₅₀ > 100 µM) before mammalian studies .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods for azide-containing analogs .
  • Waste Disposal : Neutralize reactive intermediates (e.g., azides) with aqueous NaNO₂ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.